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Abstract

Xelafaslatide (formerly ONL1204) is a first-in-class small peptide inhibitor of the Fas receptor
(CD95/APO0O-1), a key regulator of apoptosis and inflammation. This document provides an in-
depth technical overview of the cellular pathways modulated by Xelafaslatide, with a focus on
its therapeutic potential in retinal diseases characterized by photoreceptor and retinal pigment
epithelium (RPE) cell death. Preclinical and clinical data indicate that by inhibiting the Fas
signaling cascade, Xelafaslatide effectively reduces caspase-8 activation, mitigates
photoreceptor apoptosis, and diminishes inflammation, thereby preserving retinal structure and
function. This guide summarizes the available quantitative data, details relevant experimental
methodologies, and provides visual representations of the implicated signaling pathways.

Introduction to Xelafaslatide and its Target: The Fas
Receptor

Xelafaslatide is a 12-amino acid synthetic peptide designed to competitively inhibit the binding
of Fas ligand (FasL) to the Fas receptor.[1][2] The Fas receptor is a transmembrane protein
belonging to the tumor necrosis factor (TNF) receptor superfamily.[2][3] Its activation by FasL
initiates a signaling cascade that plays a critical role in programmed cell death (apoptosis) and
inflammation.[3][4] Dysregulation of the Fas pathway is implicated in the pathophysiology of
various retinal diseases, including geographic atrophy (GA) associated with age-related
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macular degeneration (AMD), retinal detachment, and glaucoma.[1][5][6] Xelafaslatide's
mechanism of action is centered on the neuroprotection of key retinal cells, including
photoreceptors and the RPE, by blocking the pro-apoptotic and pro-inflammatory signals
mediated by the Fas receptor.[1][5]

The Fas Signaling Pathway and its Modulation by
Xelafaslatide

The binding of FasL to the Fas receptor triggers the recruitment of the adaptor protein Fas-
associated death domain (FADD). FADD, in turn, recruits pro-caspase-8, leading to the
formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8
molecules undergo proximity-induced dimerization and auto-activation. Activated caspase-8
then initiates a downstream caspase cascade, culminating in the execution of apoptosis.
Xelafaslatide, by inhibiting the initial FasL-Fas interaction, prevents the formation of the DISC
and subsequent downstream signaling.

Apoptotic Pathway Modulation

Preclinical studies have demonstrated that Xelafaslatide and its precursor, Met12, effectively
inhibit the key steps in the Fas-mediated apoptotic pathway in retinal cells.

« Inhibition of Caspase-8 Activation: A hallmark of Fas signaling is the activation of the initiator
caspase-8. Studies in rodent models of retinal degeneration and in cell culture have shown
that treatment with a Fas inhibitor significantly reduces caspase-8 activity.[6][7]

¢ Reduction of Photoreceptor Apoptosis: The anti-apoptotic effect of Fas inhibition has been
quantified using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL)
assay, which detects DNA fragmentation, a characteristic of late-stage apoptosis. Treatment
with ONL1204 resulted in a decreased number of TUNEL-positive photoreceptors in mouse
models of inherited retinal degeneration.[6]

o Preservation of Retinal Structure: By inhibiting apoptosis, Xelafaslatide helps preserve the
structure of the retina. In a rat model of retinal detachment, treatment with the Fas inhibitor
Met12 led to a significant increase in the outer nuclear layer (ONL) thickness and
photoreceptor cell counts.[8]
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Inflammatory Pathway Modulation

Beyond its role in apoptosis, the Fas receptor can also activate pro-inflammatory signaling
pathways, including the NF-kB and MAPK pathways. Fas activation can lead to the production
of inflammatory cytokines and chemokines.[4]

e Reduction of Inflammatory Cytokines: In a clinical study involving patients with macula-off
rhegmatogenous retinal detachment, vitreous samples taken after ONL1204 administration
showed a trend toward the reduction of several Fas-regulated cytokines, including MCP-1.[5]

o Decreased Microglial/Macrophage Activation: In a mouse model of chronic smoke exposure
to induce AMD-like pathology, Fas inhibition was shown to reduce the number of Ibal-
positive cells (a marker for microglia and macrophages) in the retina, indicating a reduction
in the inflammatory response.[7]

While direct studies on the effect of Xelafaslatide on NF-kB and MAPK signaling in retinal cells
are not yet published, the observed reduction in inflammatory markers strongly suggests a
modulatory role.

Quantitative Data on the Effects of Xelafaslatide

The following tables summarize the available quantitative data from preclinical and clinical
studies of Xelafaslatide (ONL1204) and its precursor, Met12.

Table 1: Preclinical Efficacy of Fas Inhibition in Retinal Disease Models
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Parameter Model Treatment Result Reference

) 35.6% decrease
Chronic Smoke

Caspase-8 o vs. vehicle (1.54
o Exposure Fas Inhibitor [7]
Activity vs. 2.39
(Mouse)
RFU/cell)
Retinal .
Caspase-3 ~50% reduction
o Detachment Met12 (50 pg) ) [8]
Activity vs. vehicle
(Rat)
N Significant
TUNEL-positive rd10 Mouse
ONL1204 decrease vs. [6]
Photoreceptors Model ]
vehicle
Outer Nuclear Retinal 37% increase vs.
Layer (ONL) Cell  Detachment Met12 mMet-injected [8]
Count (Rat) retinas
Outer Nuclear Retinal 27% increase vs.
Layer (ONL) Detachment Met12 mMet-injected [8]
Thickness (Rat) retinas
Caspase-8 661W IC50 of
Activity Inhibition ~ Photoreceptor Metl2-citrate approximately 20  [9]
(in vitro) Cells UM

Table 2: Clinical Efficacy of Xelafaslatide (ONL1204) in Geographic Atrophy (Phase 1b Study)

Parameter Treatment Group Result Reference
GA Lesion Growth Single injection vs. 42% reduction at 6 Be

Rate Reduction fellow untreated eye months

GA Lesion Growth Two injections (high 50% reduction at 6 Be

Rate Reduction dose) vs. sham months

GA Lesion Growth Two injections (low 24% reduction at 6 2]

Rate Reduction dose) vs. sham months
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summaries of key experimental protocols used in the evaluation of Fas inhibitors.

Caspase-8 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-8, a key enzyme in the Fas signaling pathway.

Sample Preparation: Prepare cell lysates from retinal tissue or cultured photoreceptor cells
treated with or without the Fas inhibitor.

o Substrate Addition: Add a colorimetric caspase-8 substrate, such as Ac-IETD-pNA (acetyl-
isoleucyl-glutamyl-threonyl-aspartyl-p-nitroanilide), to the cell lysates.

 Incubation: Incubate the mixture to allow active caspase-8 to cleave the substrate, releasing
the p-nitroaniline (pNA) chromophore.

o Measurement: Measure the absorbance of the solution at 405 nm using a
spectrophotometer. The absorbance is directly proportional to the caspase-8 activity.

o Data Analysis: Normalize the caspase-8 activity to the total protein concentration of the
lysate.

TUNEL (Terminal deoxynucleotidyl transferase dUTP
Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of apoptosis.
» Tissue Preparation: Fix and section retinal tissue from experimental animals.
e Permeabilization: Permeabilize the tissue sections to allow entry of the labeling reagents.

o TdT Labeling: Incubate the sections with a solution containing Terminal deoxynucleotidyl
transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the
3'-hydroxyl ends of fragmented DNA.
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» Counterstaining: Counterstain the sections with a nuclear dye (e.g., DAPI) to visualize all cell
nuclei.

e Imaging: Visualize the sections using fluorescence microscopy. TUNEL-positive cells will
exhibit fluorescence at the appropriate wavelength.

e Quantification: Count the number of TUNEL-positive cells in the outer nuclear layer and
express it as a percentage of the total number of cells (as determined by DAPI staining).

Co-Immunoprecipitation (Co-IP) for DISC Analysis

This technique is used to demonstrate the interaction between proteins in the Death-Inducing
Signaling Complex (DISC).

Cell Lysis: Lyse retinal cells under non-denaturing conditions to preserve protein-protein
interactions.

e Immunoprecipitation: Incubate the cell lysate with an antibody specific for a component of
the DISC (e.g., an anti-Fas antibody).

o Complex Capture: Add protein A/G-coupled beads to the lysate to capture the antibody-
protein complexes.

o Washing: Wash the beads several times to remove non-specifically bound proteins.
o Elution: Elute the captured protein complexes from the beads.

o Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western
blot using antibodies against other potential components of the DISC (e.g., FADD, pro-
caspase-8) to confirm their interaction.

Visualizing the Cellular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key
signaling pathways modulated by Xelafaslatide.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b12707203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12707203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular Space

Fas Ligand (FasL)

Binding

Cell Membrane

i i

Recruitment Activates | Activates Inhibits
| |
1

Intracéllular Space

(F ADD[;SC;r';?E:n;SSZQe-g) NF-kB Pathway MAPK Pathway Xelafaslatide

Activated Caspase-8 Inflammation

Effector Caspases
(e.g., Caspase-3)

Apoptosis

Click to download full resolution via product page

Caption: Xelafaslatide inhibits FasL binding to the Fas receptor, blocking apoptosis.
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Caption: Workflow for evaluating Xelafaslatide's anti-apoptotic effects in vivo.

Conclusion

Xelafaslatide represents a targeted therapeutic approach for retinal diseases by specifically
inhibiting the Fas receptor. The available data strongly support its mechanism of action in
modulating the extrinsic apoptotic pathway, leading to the preservation of retinal cells. By
reducing caspase-8 activation and subsequent apoptosis, as well as mitigating the associated
inflammatory responses, Xelafaslatide holds significant promise as a neuroprotective agent.
Further research elucidating its precise effects on non-apoptotic signaling pathways such as
NF-kB and MAPK will provide a more complete understanding of its therapeutic potential. The
guantitative data and experimental methodologies presented in this guide offer a solid
foundation for future research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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